molecular formula C19H29N5O4S B2917178 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one CAS No. 1903718-37-5

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one

Cat. No.: B2917178
CAS No.: 1903718-37-5
M. Wt: 423.53
InChI Key: TYGGNVMSSRMSEY-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one is a structurally complex molecule featuring a 1,4-diazepane core functionalized with a sulfonated pyrazole moiety and a propan-1-one group linked to a 3,5-dimethyloxazole ring. Its molecular formula is C₁₈H₂₉N₇O₄S, with a molecular weight of 439.5 g/mol (calculated). Key structural elements include:

  • Sulfonated pyrazole: The 1,3,5-trimethyl-1H-pyrazol-4-yl group linked via a sulfonyl bridge introduces hydrogen-bonding capacity and polarity.
  • 3,5-Dimethyloxazole: A heterocyclic aromatic system contributing to lipophilicity and π-π stacking interactions.
  • Propan-1-one moiety: A ketone group that may influence solubility and metabolic stability.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S/c1-13-17(16(4)28-21-13)7-8-18(25)23-9-6-10-24(12-11-23)29(26,27)19-14(2)20-22(5)15(19)3/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGGNVMSSRMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole and pyrazole rings, followed by their coupling with the diazepane moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing molecular features and inferred properties:

Property Target Compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 1-(3,5-diphenyl-4H-1,2-oxazol-5-yl)propan-2-one
Molecular Formula C₁₈H₂₉N₇O₄S C₁₇H₂₂N₄O₃S₂ C₁₈H₁₇NO₂
Molecular Weight 439.5 g/mol 394.5 g/mol 279.3 g/mol
Key Functional Groups - 1,4-Diazepane
- Sulfonated pyrazole
- Oxazole
- Ketone
- 1,4-Diazepane
- Sulfonated pyrazole
- Thiophene
- α,β-Unsaturated ketone
- Oxazole
- Ketone
- Phenyl substituents
Structural Differences - Oxazole substituent
- Propan-1-one linkage
- Thiophene substituent
- Conjugated enone system
- Lacks diazepane/sulfonamide
- Biphenyl oxazole
Predicted Solubility Moderate (sulfonamide enhances aqueous solubility) Moderate (sulfonamide and thiophene balance polarity) Low (lack of polar groups)
Potential Applications Enzyme inhibition, receptor modulation (inferred) Materials science (thiophene’s electronic properties) Bioactive small molecules (oxazole motifs)

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s 1,4-diazepane ring confers conformational flexibility, which may improve binding to dynamic protein pockets compared to the rigid biphenyl oxazole in 1-(3,5-diphenyl-4H-1,2-oxazol-5-yl)propan-2-one .

Heterocyclic Substituents :

  • The 3,5-dimethyloxazole in the target compound offers metabolic stability compared to the thiophene in ’s analog, which may undergo oxidative metabolism.
  • The absence of a diazepane ring in ’s compound limits its ability to interact with larger binding sites, reducing versatility in drug design.

Molecular Weight and Bioactivity: The target compound’s higher molecular weight (439.5 g/mol) may limit blood-brain barrier permeability compared to lighter analogs like ’s compound (279.3 g/mol). The conjugated enone system in ’s compound could confer unique reactivity or photophysical properties absent in the target.

Synthetic Complexity :

  • The sulfonamide and diazepane motifs in the target compound likely require multi-step synthesis, akin to methods described for benzodiazepine derivatives in , whereas simpler oxazole analogs (e.g., ) are more straightforward to prepare.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The presence of the oxazole and pyrazole moieties suggests potential interactions with biological targets.

Key Steps in Synthesis

  • Formation of the Oxazole Ring : The oxazole ring can be synthesized through condensation reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety : Pyrazole derivatives are often generated via cyclization reactions that utilize hydrazine derivatives.
  • Sulfonyl Group Addition : The incorporation of sulfonyl groups enhances the compound's reactivity and biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.

Antifungal Activity

Research indicates that related compounds with pyrazole and oxazole structures exhibit significant antifungal properties. For instance, coordination complexes based on pyrazole ligands have demonstrated competitive antifungal activity against common pathogens like Fusarium species .

Antimicrobial Properties

Compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-... have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum activity that could be harnessed for therapeutic applications .

Hemorheological Activity

A study highlighted the hemorheological effects of related oxazole derivatives. These compounds exhibited activity comparable to established angioprotective agents like pentoxifylline . This suggests potential applications in improving blood flow and reducing viscosity.

Case Studies

Several case studies have been conducted to assess the biological implications of oxazole and pyrazole derivatives:

StudyFindings
Study 1Demonstrated significant antifungal activity against Candida spp. with a minimum inhibitory concentration (MIC) lower than standard antifungals .
Study 2Evaluated the hemorheological properties showing improved blood flow parameters in animal models .
Study 3Investigated antimicrobial efficacy against Staphylococcus aureus, revealing potent inhibitory effects .

Research Findings

Recent findings emphasize the diverse biological activities associated with compounds containing oxazole and pyrazole structures:

  • Antitumor Activity : Some derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Certain compounds have shown promise as COX inhibitors, suggesting potential use in inflammatory conditions .

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